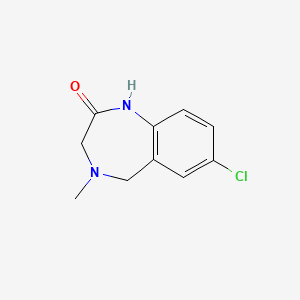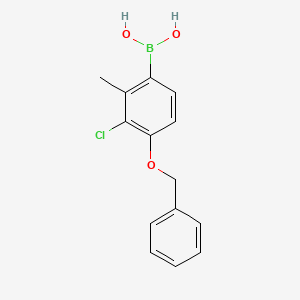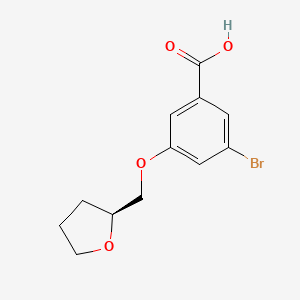
(4,6-Difluoro-pyridin-2-YL)-hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,6-Difluoro-pyridin-2-YL)-hydrazine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of two fluorine atoms at the 4 and 6 positions of the pyridine ring and a hydrazine group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Difluoro-pyridin-2-YL)-hydrazine typically involves the reaction of 4,6-difluoropyridine with hydrazine hydrate. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically subjected to distillation or crystallization to isolate and purify the compound.
化学反应分析
Types of Reactions
(4,6-Difluoro-pyridin-2-YL)-hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: It can be reduced to form the corresponding amine derivatives.
Substitution: The fluorine atoms in the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
(4,6-Difluoro-pyridin-2-YL)-hydrazine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with unique properties such as fluorescence or conductivity.
作用机制
The mechanism of action of (4,6-Difluoro-pyridin-2-YL)-hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in chemical biology and medicinal chemistry.
相似化合物的比较
Similar Compounds
- (4,6-Difluoro-pyridin-2-YL)-dimethyl-amine
- (4,6-Difluoro-pyridin-2-YL)-methyl-amine
- (4,6-Difluoro-pyridin-2-YL)-ethyl-amine
Uniqueness
(4,6-Difluoro-pyridin-2-YL)-hydrazine is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The fluorine atoms also contribute to its unique properties, such as increased lipophilicity and metabolic stability.
属性
分子式 |
C5H5F2N3 |
|---|---|
分子量 |
145.11 g/mol |
IUPAC 名称 |
(Z)-(4,6-difluoro-3H-pyridin-2-ylidene)hydrazine |
InChI |
InChI=1S/C5H5F2N3/c6-3-1-4(7)9-5(2-3)10-8/h1H,2,8H2/b10-5- |
InChI 键 |
GLYSUNHNNREJTL-YHYXMXQVSA-N |
手性 SMILES |
C\1C(=CC(=N/C1=N\N)F)F |
规范 SMILES |
C1C(=CC(=NC1=NN)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1-(3-(6-Bromo-7-(difluoromethyl)-3,4-dihydroquinolin-1(2H)-yl)-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B14030487.png)




